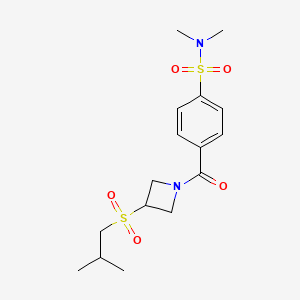
4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide” is likely a synthetic organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an azetidine carboxylic acid or azetidine carboxyl chloride with a benzenesulfonamide . The isobutylsulfonyl group could be introduced through a sulfonylation reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a benzene ring via a carbonyl group. The benzene ring would have a sulfonamide group attached, and the azetidine ring would have an isobutylsulfonyl group attached .Chemical Reactions Analysis
As for the chemical reactions, azetidines are known to participate in various reactions, including ring-opening reactions, substitutions, and additions . Benzenesulfonamides can act as weak acids and can participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. Generally, compounds containing azetidine rings are stable but can be reactive due to the ring strain . Benzenesulfonamides are generally stable and have good water solubility.Aplicaciones Científicas De Investigación
Chemical Reactions and Modifications
4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, due to its structural complexity, participates in a variety of chemical reactions that enable the synthesis of novel compounds. For instance, studies on sulfonamides like this compound have shown they can undergo reactions leading to the cleavage of sulfonamide bonds under specific conditions, providing pathways to secondary amines and other derivatives. Aziridine toluene-p-sulfonamides, which share structural similarities, have been shown to open up under attack from reagents like phenyldimethylsilyllithium to yield β-silylethyl sulfonamides, highlighting the reactivity of the azetidine ring when subjected to nucleophilic attack (Fleming, I., Frackenpohl, J., & Ila, H., 1998).
Structural and Molecular Analysis
Research into structurally related sulfonamides has provided insights into their molecular and electronic structures. For example, the synthesis and crystallographic analysis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride derivatives have been conducted to understand the steric hindrance effects on their chemical reactivity and interaction potentials. These studies are crucial for designing compounds with specific physical and chemical properties for potential applications in various fields of chemistry and materials science (Rublova, L., Zarychta, B., Olijnyk, V., & Mykhalichko, B., 2017).
Biological Activity and Pharmacological Interest
While avoiding details on drug usage and side effects as per the requirements, it's pertinent to note that sulfonamides, including structures similar to this compound, are subjects of interest in pharmacological research for their potential biological activities. These compounds are investigated for their roles as enzyme inhibitors, with implications for therapeutic applications. Research into sulfonamide derivatives has contributed to understanding their interactions with biological molecules and potential for disease treatment strategies (Wilkinson, B. L., Bornaghi, L., Houston, T., Innocenti, A., Vullo, D., Supuran, C., & Poulsen, S., 2007).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a benzenesulfonamide group are diuretics or carbonic anhydrase inhibitors.
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-12(2)11-24(20,21)15-9-18(10-15)16(19)13-5-7-14(8-6-13)25(22,23)17(3)4/h5-8,12,15H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOWMLGPHVVQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)

![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2982605.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)

![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)



![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)

